BENGHE Foundational & Exploratory

Check Availability & Pricing

A Technical Guide to the Spectroscopic
Characterization of 8-Bromoquinazolin-4(1H)-
one

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 8-Bromoquinazolin-4(1H)-one

Cat. No.: B1384296 [ GetQuote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
Introduction

8-Bromoquinazolin-4(1H)-one, a halogenated derivative of the quinazolinone scaffold,
represents a molecule of significant interest in the fields of medicinal chemistry and drug
discovery. The quinazolinone core is a well-established privileged structure, forming the basis
of numerous compounds with diverse and potent biological activities. The introduction of a
bromine atom at the 8-position can profoundly influence the molecule's physicochemical
properties, including its lipophilicity, metabolic stability, and binding interactions with biological
targets. A comprehensive understanding of the spectroscopic signature of 8-Bromoquinazolin-
4(1H)-one is therefore fundamental for its unambiguous identification, purity assessment, and
the rational design of novel therapeutic agents.

This in-depth technical guide provides a detailed analysis of the key spectroscopic data for 8-
Bromogquinazolin-4(1H)-one, encompassing Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere
presentation of data, this guide offers insights into the experimental rationale, data
interpretation, and detailed protocols to empower researchers in their own analytical
endeavors.
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Molecular Structure and Key Physicochemical
Properties

Property Value Source

[AbacipharmTech, Crysdot

Chemical Formula CsHsBrN20
LLCI[1][2]
_ [Apollo Scientific, Crysdot LLC]
Molecular Weight 225.04 g/mol
[2][3]
[AbacipharmTech, Apollo
CAS Number 77150-35-7 S
Scientific][1][3]
Inferred from typical
Appearance White to off-white solid appearance of similar

compounds

digraph "8 Bromoquinazolin 4 1H one" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000];
node [shape=plaintext];

// Atom nodes

N1 [label="N", pos="0,1.5'"];

C2 [label="C", pos="1.3,1.5!"];
N3 [label="N", pos="1.8,0.3!"];
C4 [label="C", pos="0.8,-0.5!"1;
C4a [label="C", pos="-0.5,-0.5!"];
C5 [label="C", pos="-1.5,0.3!"];
C6 [label="C", pos="-1.5,1.5!"];
C7 [label="C", pos="-0.5,2.3!"];
C8 [label="C", po0s="0.5,2.3!"];
C8a [label="C", pos="-0.5,0.3!"];
04 [label="0", pos="1.2,-1.5!"];
H2[label="H", pos="1.9,2.1!"];
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H3[label="H", pos="2.8,0.3!"];
H5[label="H", pos="-2.5,0.3!"1;
H6[label="H", pos="-2.5,1.5!"];
H7 [label="H", pos="-0.5,3.3!"];
Br8 [label="Br", pos="1.5,3.3!"];

// Edges for bonds
C8a -- N1 [len=1.5];

N1 -- C2;
C2 -- N3;
N3 -- C4;
C4 -- Cda;
C4a -- (C8a;
Cd4a -- C5;
C5 -- C6;
C6 -- C7;
C7 -- C8;
C8 -- (C8a;
C4 -- 04 [style=double];
C2 -- H2;
N3 -- H3;
C5 -- H5;
C6 -- H6;
C7 -- H7;
C8 -- Br8;
}

Figure 1. Chemical structure of 8-Bromoquinazolin-4(1H)-one with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules,
providing unparalleled insight into the chemical environment of each proton and carbon atom.
For 8-Bromoquinazolin-4(1H)-one, NMR is critical for confirming the substitution pattern and
overall molecular framework.
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'H NMR (Proton NMR) Spectroscopy

Data Interpretation:

While specific experimental data for 8-Bromoquinazolin-4(1H)-one is not readily available in
the public domain, we can predict the expected *H NMR spectrum based on the analysis of
closely related quinazolinone derivatives. The spectrum, typically recorded in a deuterated
solvent such as DMSO-ds, would exhibit distinct signals for the aromatic protons and the N-H
proton.

Predicted *H NMR Data (in DMSO-de):
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Chemical Shift

Multiplicity Integration Assignment Rationale
(5, ppm)

The amide
proton is typically
deshielded and
often appears as
a broad singlet
~12.5 brs 1H N3-H due to
guadrupole
broadening and
potential
exchange with
residual water in

the solvent.

This proton is
adjacent to two
nitrogen atoms,
leading to
~8.15 S 1H H-2 o
significant
deshielding and
its appearance

as a singlet.

This proton is
ortho to the
carbonyl group

~7.95 d 1H H-5 and is expected
to be a doublet
due to coupling
with H-6.

~7.80 d 1H H-7 This proton is
ortho to the
bromine atom
and will appear

as a doublet due
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to coupling with
H-6.

This proton is
coupled to both
H-5 and H-7,
~7.40 t 1H H-6 resulting in a
triplet or a
doublet of

doublets.

Experimental Protocol: *H NMR Spectroscopy

A robust protocol for acquiring high-quality tH NMR data is essential for accurate structural
confirmation.

e Sample Preparation:

o

Accurately weigh 5-10 mg of 8-Bromoquinazolin-4(1H)-one.

o

Dissolve the sample in approximately 0.6 mL of high-purity deuterated solvent (e.g.,
DMSO-ds) in a clean, dry 5 mm NMR tube.

(¢]

Ensure complete dissolution, using gentle warming or sonication if necessary.

[¢]

Filter the solution through a small plug of glass wool to remove any particulate matter.

 Instrumental Parameters (400 MHz Spectrometer):

o

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

o

Spectral Width: Typically -2 to 14 ppm.

[¢]

Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.

[¢]

Relaxation Delay (d1): 1-2 seconds.

o

Acquisition Time (aq): 2-4 seconds.
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» Data Processing:

o

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[¢]

Perform phase correction to obtain a pure absorption spectrum.

[e]

Calibrate the chemical shift scale using the residual solvent peak (DMSO-ds at 2.50 ppm).

[e]

Integrate the signals to determine the relative number of protons.

Click to download full resolution via product page

Figure 2. Workflow for *H NMR analysis of 8-Bromoquinazolin-4(1H)-one.

3C NMR (Carbon NMR) Spectroscopy

Data Interpretation:

The 13C NMR spectrum provides a count of the unique carbon environments in the molecule.
For 8-Bromoquinazolin-4(1H)-one, eight distinct signals are expected.

Predicted 13C NMR Data (in DMSO-ds):
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Chemical Shift (6, ppm) Assignment Rationale

The carbonyl carbon is highly
~162 C-4 deshielded and appears at a

low field.

A quaternary carbon adjacent
~148 C-8a _

to a nitrogen atom.

The imine-like carbon is
~145 C-2 o _

significantly deshielded.
~138 C-7 Aromatic CH carbon.
~128 C-5 Aromatic CH carbon.
~127 C-6 Aromatic CH carbon.

A quaternary carbon in the
~120 C-4a o

aromatic ring.

The carbon atom directly
~115 C-8 bonded to the electronegative

bromine atom.

Experimental Protocol: 3C NMR Spectroscopy

o Sample Preparation: The same sample prepared for *H NMR can be used.

e Instrumental Parameters (100 MHz for a 400 MHz *H spectrometer):

o Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker

instruments).

o Spectral Width: Typically 0 to 200 ppm.

o Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required

due to the low natural abundance of the 3C isotope.

o Relaxation Delay (d1): 2 seconds.
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» Data Processing:

o Similar to *H NMR, involving Fourier transformation, phase correction, and calibration to
the solvent peak (DMSO-de at 39.52 ppm).

Il. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The IR spectrum of 8-Bromoquinazolin-4(1H)-one is expected to show
characteristic absorption bands for the N-H, C=0, C=N, and C-Br bonds, as well as aromatic C-
H and C=C stretching vibrations.

Predicted IR Data (KBr Pellet):

Wavenumber (cm~?) Intensity Assignment

N-H stretching vibration of the

3200-3000 Medium, Broad )

amide group.

Aromatic C-H stretching
~3050 Medium o

vibrations.

C=0 (amide | band) stretching
~1680 Strong ] )

vibration.

) C=N stretching and C=C

~1610 Medium to Strong o )

aromatic ring stretching.
~1500 Medium C=C aromatic ring stretching.
~800 Strong C-Br stretching vibration.

Out-of-plane aromatic C-H
~750 Strong

bending.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

e Sample Preparation:
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o Thoroughly grind 1-2 mg of 8-Bromoquinazolin-4(1H)-one with approximately 100-200
mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

o Transfer the fine powder to a pellet press and apply pressure to form a transparent or
translucent pellet.

o Data Acquisition:
o Record a background spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

o Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over
a range of 4000 to 400 cm™1,

Sample Preparation Data Acquisition Spectral Analysis

Grind Sample with KBr Press into a Acquire Background Acquire Sample Identify Characteristic Correlate Bands to
(1:100 ratio) Transparent Pellet Spectrum Spectrum (4000-400 cm-1) Absorption Bands Functional Groups

Click to download full resolution via product page

Figure 3. Workflow for IR analysis of 8-Bromoquinazolin-4(1H)-one.

lll. Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the
molecular weight and elemental composition of a compound. For 8-Bromoquinazolin-4(1H)-
one, mass spectrometry is crucial for confirming the molecular formula and observing the
characteristic isotopic pattern of bromine.

Data Interpretation:

In an Electron lonization (El) mass spectrum, the molecular ion peak ([M]*) is expected to be
observed as a pair of peaks of nearly equal intensity, separated by two mass units (m/z 224
and 226). This is due to the natural isotopic abundance of bromine (°Br and 8!Br are present in
an approximate 1:1 ratio).
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Predicted Mass Spectrum Data (EI):

m/z Relative Intensity Assignment
[M+2]* peak due to &Br
226 ~98% ,
isotope.
Molecular ion peak ([M]*) with
224 100% _
79Br isotope.
) [M-COJ™, loss of carbon
196/198 Variable i
monoxide.
_ [M-Br]*, loss of a bromine
145 Variable

radical.

Experimental Protocol: Mass Spectrometry (Electron lonization)

o Sample Introduction: Introduce a small amount of the solid sample directly into the mass

spectrometer's ion source via a direct insertion

m/z 50-300).

probe.

lonization: Utilize Electron lonization (El) at a standard energy of 70 eV.

Mass Analysis: Scan a mass range that encompasses the expected molecular weight (e.qg.,
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Solid Sample of
8-Bromoquinazolin-4(1H)-one
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(Electron lonization (70 eVD

Mass Analyzer
(e.g., Quadrupole)

Mass Spectrum
(m/z vs. Intensity)

Identify Molecular lon
and Fragmentation Pattern
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 8-Bromoquinazolin-4(1H)-one]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1384296#spectroscopic-data-of-8-
bromoquinazolin-4-1h-one-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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